molecular formula C18H16BrClFN7S B14926642 5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14926642
M. Wt: 496.8 g/mol
InChI Key: ARZNTZRBBCDZDL-UHFFFAOYSA-N
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Description

N-{5-[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyrazole and thiadiazole rings are synthesized separately and then coupled together through a series of reactions involving halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole and thiadiazole derivatives .

Mechanism of Action

The mechanism of action of N-{5-[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as cell division or protein synthesis, which is particularly relevant in the context of its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{5-[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H16BrClFN7S

Molecular Weight

496.8 g/mol

IUPAC Name

5-[2-(4-bromo-3-methylpyrazol-1-yl)ethyl]-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H16BrClFN7S/c1-11-13(19)10-28(25-11)8-6-17-23-24-18(29-17)22-16-5-7-27(26-16)9-12-14(20)3-2-4-15(12)21/h2-5,7,10H,6,8-9H2,1H3,(H,22,24,26)

InChI Key

ARZNTZRBBCDZDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CCC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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